5-(Aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride
Overview
Description
5-(Aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride is a useful research compound. Its molecular formula is C10H13Cl2N3O and its molecular weight is 262.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Brominated Trihalomethylenones as Precursors
Martins et al. (2013) explored brominated trihalomethylenones as versatile precursors for synthesizing various pyrazole derivatives, including 3-aminomethyl-1H-pyrazole-5-carboxyethyl ester. This study highlights a methodology that facilitates the synthesis of pyrazole-based compounds with moderate to good yields, offering a potential pathway for generating compounds similar to 5-(Aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride for various applications (Martins et al., 2013).
Microwave-Assisted Synthesis
Another approach by Martins et al. (2003) involves the microwave-assisted synthesis of 5-trichloromethyl-1-phenyl-1H-pyrazoles, demonstrating an environmentally friendly technique that yields pyrazole derivatives efficiently. This process could be adapted for synthesizing compounds related to this compound, indicating its utility in rapid and eco-friendly organic synthesis (Martins et al., 2003).
Schiff Base Derivatives for Structural Tautomerism
Amarasekara et al. (2009) detailed the structural tautomerism of 4-acylpyrazolone Schiff bases, providing insights into the molecular structure and stability of pyrazole derivatives through NMR spectroscopy and X-ray diffraction analysis. This research is pertinent to understanding the chemical behavior and structural characteristics of this compound derivatives (Amarasekara et al., 2009).
Corrosion Inhibition
Mahmoud (2005) investigated the corrosion inhibiting behavior of pyrazole derivatives on a copper-iron alloy in hydrochloric acid solution. Although not directly related to "this compound," this study exemplifies the potential application of pyrazole compounds in corrosion inhibition, suggesting a broader application spectrum for similar compounds (Mahmoud, 2005).
Mechanism of Action
Target of Action
For instance, a compound named Cetirizine Dihydrochloride, which also contains diphenhydramine hydrochloride or diphenhydramine citrate , is known to interact with H1-receptor .
Mode of Action
Similar compounds have been shown to undergoammoxidation followed by methanol addition under mild reaction conditions . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
It’s worth noting that similar compounds have been involved indehydration–hydrogenation sequences . This suggests that the compound might affect similar biochemical pathways.
Result of Action
Similar compounds have been synthesized efficiently from biomass-derived precursors, suggesting potential applications in the production of polymers, hardeners, and elastomers .
Action Environment
The synthesis of similar compounds has been achieved under mild reaction conditions, suggesting that the compound might be stable and effective in a variety of environments .
Properties
IUPAC Name |
5-(aminomethyl)-2-phenyl-1H-pyrazol-3-one;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.2ClH/c11-7-8-6-10(14)13(12-8)9-4-2-1-3-5-9;;/h1-6,12H,7,11H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBWWERRVKULCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(N2)CN.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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